rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
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Overview
Description
rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride: is a bicyclic amino acid derivative This compound is notable for its rigid bicyclic structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as norbornene.
Amination: Introduction of the amino group can be achieved through various methods, including reductive amination or nucleophilic substitution.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the sequential reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Alkylated or acylated amino acid derivatives.
Scientific Research Applications
rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing enzyme inhibitors and receptor agonists/antagonists.
Organic Synthesis: Serves as a chiral building block for the synthesis of complex molecules.
Biological Studies: Investigated for its potential effects on neurotransmitter systems and as a probe in neurochemical research.
Industrial Applications: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Pathways Involved: The compound can affect pathways related to neurotransmission, enzyme catalysis, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
- rac-(1R,2R,4S)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride
Uniqueness
rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its rigid bicyclic structure also provides a stable framework for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
2307776-42-5 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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